

Application Note: Biological Potential & Characterization of Pentane-3-sulfonamide

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Compound of Interest

Compound Name: Pentane-3-sulfonamide

CAS No.: 139669-27-5

Cat. No.: B3237896

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Abstract & Scientific Rationale

Pentane-3-sulfonamide is a branched aliphatic sulfonamide serving as a critical chemical probe in the study of metalloenzyme inhibition. Unlike classical aromatic sulfonamides (e.g., sulfanilamide, acetazolamide) which rely on

-stacking interactions within the enzyme active site, **Pentane-3-sulfonamide** utilizes a purely hydrophobic, branched alkyl "tail" (3-pentyl group) to probe the lipophilic pockets of target enzymes, specifically Carbonic Anhydrases (CAs).

This guide outlines the theoretical framework and experimental protocols to validate its biological activity. The primary predicted mechanism is the coordination of the sulfonamide moiety to the catalytic Zinc(II) ion in the active site of CAs, with potential downstream applications in anticonvulsant research and fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3]

Property	Specification	Relevance
IUPAC Name	Pentane-3-sulfonamide	Official nomenclature
CAS Number	139669-27-5	Registry identification
Formula		Elemental composition
M.W.	151.23 g/mol	Fragment-based screening suitable (<300 Da)
LogP (Predicted)	-0.6 - 0.9	Moderate lipophilicity; BBB permeable potential
H-Bond Donors	2 ()	Critical for Zinc coordination
H-Bond Acceptors	2 ()	Interaction with Thr199 (hCA II numbering)

Mechanism of Action: Zinc Coordination

The biological activity of **Pentane-3-sulfonamide** is predicated on the "Zinc-Binder" pharmacophore. The sulfonamide group (

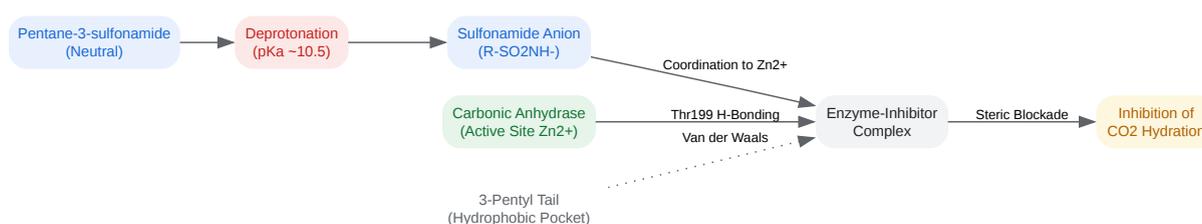
) acts as a bioisostere for the transition state of the reaction catalyzed by Carbonic Anhydrase ().

Mechanistic Pathway[4]

- Ionization: The sulfonamide deprotonates to form the anion ().
- Coordination: The anionic nitrogen binds directly to the ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1]

- **Stabilization:** The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 (in hCA II).
- **Hydrophobic Fit:** The 3-pentyl chain extends into the hydrophobic pocket (Val121, Leu198, Trp209), distinct from the binding mode of linear 1-pentanesulfonamide.

Visualization: Mechanism of Action



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Caption: Kinetic pathway of **Pentane-3-sulfonamide** binding to the Carbonic Anhydrase active site.

Experimental Protocols

Protocol A: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: Determine the Inhibition Constant (

) of **Pentane-3-sulfonamide** against hCA I and hCA II. Method: Stopped-Flow

Hydration Assay.

Reagents:

- Buffer: 20 mM HEPES (pH 7.5), 20 mM

- Substrate:
saturated water.
- Indicator: 0.2 mM Phenol Red.
- Enzyme: Recombinant hCA II (commercially available).
- Compound: **Pentane-3-sulfonamide** (dissolved in DMSO, final concentration <1%).

Workflow:

- Preparation: Prepare serial dilutions of **Pentane-3-sulfonamide** (to).
- Incubation: Incubate enzyme (100 nM) with inhibitor dilutions for 15 minutes at 25°C to allow equilibrium.
- Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with saturated water using a stopped-flow apparatus.
- Detection: Monitor the absorbance drop at 557 nm (acidification of medium due to production).
- Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to derive

Validation Criteria:

- Control: Acetazolamide must yield a of ~12 nM (hCA II).
- Negative Control: DMSO only (0% inhibition).

Protocol B: In Silico Molecular Docking

Objective: Predict the binding orientation of the branched alkyl tail.

Software: AutoDock Vina or Gold. Input:

- Protein: PDB ID: 3KS3 (hCA II complexed with a sulfonamide).
- Ligand: 3D structure of **Pentane-3-sulfonamide** (energy minimized).

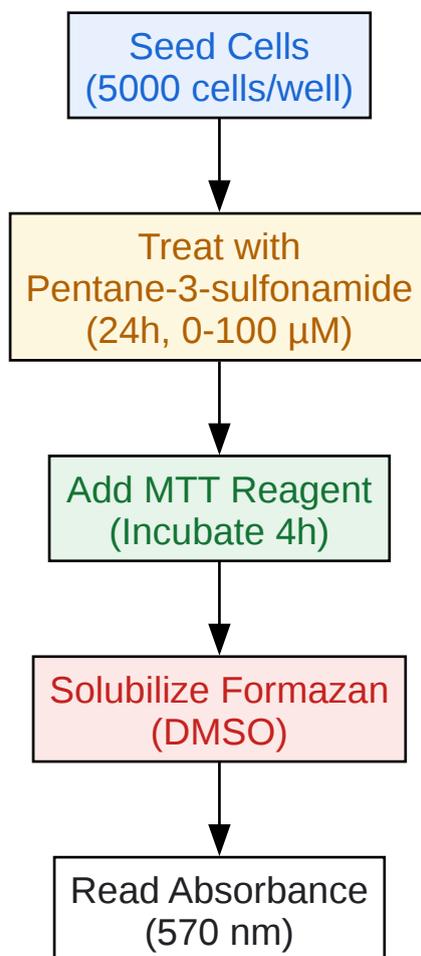
Steps:

- Protein Prep: Remove water molecules (except Zn-coordinated water if testing non-displacement models, though sulfonamides usually displace it). Add polar hydrogens.
- Grid Generation: Center grid box on the Zinc ion (\AA).
- Docking: Run with high exhaustiveness (value: 32).
- Analysis: Look for the "Zinc-Binder" pose (N-Zn distance $< 2.5 \text{\AA}$). Analyze the 3-pentyl group interaction with Leu198.

Protocol C: Cell Viability Screening (Safety Profiling)

Objective: Establish a cytotoxicity baseline before animal testing. Method: MTT Assay on HEK293 (Kidney) and Neuronal lines (e.g., SH-SY5Y).

Workflow:



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Caption: Standard MTT cytotoxicity workflow for **Pentane-3-sulfonamide** safety profiling.

Potential Therapeutic Applications

While **Pentane-3-sulfonamide** is primarily a research tool, its structural class suggests specific therapeutic potentials:

- Anticonvulsant Activity:
 - Mechanism:[1][2] Inhibition of brain carbonic anhydrase isoforms (hCA VII and XIV) increases local tension, stabilizing neuronal membranes.

- Lipophilicity:[3] The branched pentyl chain likely improves Blood-Brain Barrier (BBB) penetration compared to polar sulfonamides.
- Antitumor (Hypoxic Tumors):
 - Target: hCA IX (Transmembrane isoform overexpressed in hypoxia).
 - Hypothesis: Aliphatic sulfonamides have shown surprising selectivity for hCA IX over hCA II in recent SAR studies [1].

Handling and Storage

- Physical State: White to off-white crystalline solid.
- Solubility: Soluble in DMSO (>50 mM), Methanol, and Ethanol. Sparingly soluble in water.
- Storage:

(Desiccated). Hygroscopic—protect from moisture to prevent hydrolysis or caking.
- Safety: Irritant. Wear PPE. Sulfonamide allergy warning applies.

References

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- To cite this document: BenchChem. [Application Note: Biological Potential & Characterization of Pentane-3-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3237896#potential-biological-activity-of-pentane-3-sulfonamide\]](https://www.benchchem.com/product/b3237896#potential-biological-activity-of-pentane-3-sulfonamide)

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